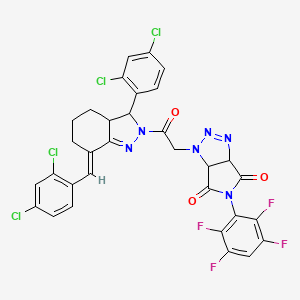![molecular formula C19H16F2N6O B10946764 5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946764.png)
5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction.
Incorporation of the difluoromethyl group: This can be done using difluoromethylating agents under specific conditions.
Attachment of the benzimidazole moiety: This step involves coupling reactions to attach the benzimidazole group to the core structure.
Formation of the carboxamide group: This is typically achieved through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-YLPROPANOIC ACID: A similar compound with a propanoic acid group instead of a carboxamide group.
3-(DIFLUOROMETHYL)-5-FLUORO-1-METHYL-1H-PYRAZOLE-4-CARBONYL FLUORIDE: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H16F2N6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(1-methylbenzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H16F2N6O/c1-26-14-5-3-2-4-11(14)23-19(26)24-18(28)13-9-16-22-12(10-6-7-10)8-15(17(20)21)27(16)25-13/h2-5,8-10,17H,6-7H2,1H3,(H,23,24,28) |
InChI Key |
DIVFKRZLJFYIDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


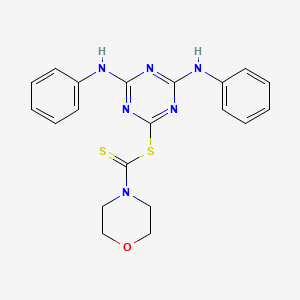
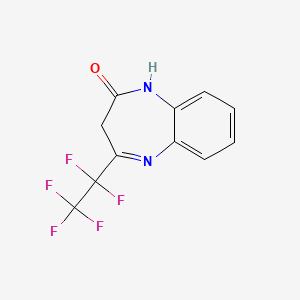
![N-(4-chloro-2-fluorophenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946706.png)
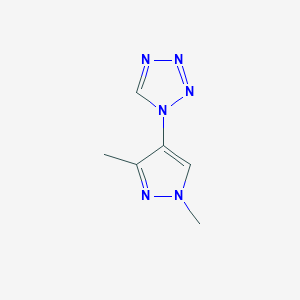
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10946717.png)
![3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10946719.png)
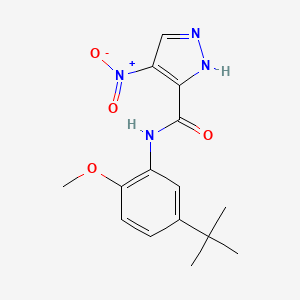
![2,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10946736.png)
![6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946737.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946743.png)
![N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B10946744.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10946749.png)
![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10946755.png)
